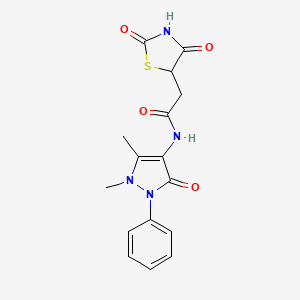

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide

Description

The compound N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide features a pyrazolone core substituted with a dimethyl group and phenyl ring at positions 1,5 and 2, respectively. The acetamide side chain is linked to a 2,4-dioxo-1,3-thiazolidin-5-yl moiety, distinguishing it from other analogs in this family. These derivatives are recognized for their bioactivity, including antimicrobial, antifungal, and coordination properties, often attributed to their resemblance to benzylpenicillin’s lateral chain .

Properties

IUPAC Name |

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O4S/c1-9-13(17-12(21)8-11-14(22)18-16(24)25-11)15(23)20(19(9)2)10-6-4-3-5-7-10/h3-7,11H,8H2,1-2H3,(H,17,21)(H,18,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEAANPUKAXQKIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CC3C(=O)NC(=O)S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, characterization, and various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 383.45 g/mol. The structure comprises a pyrazole ring fused with a thiazolidine moiety, which is critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The key steps include the formation of the pyrazole ring followed by the introduction of the thiazolidine component. Detailed synthetic routes have been documented in various studies .

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound. Notably, it has been shown to inhibit cell proliferation in various cancer cell lines. For instance:

The compound exhibited enhanced antiproliferative activity compared to standard chemotherapeutics like Olaparib .

Anti-inflammatory Activity

The compound has also demonstrated significant anti-inflammatory properties. It was tested against human recombinant alkaline phosphatase and showed promising inhibition rates, indicating its potential as an anti-inflammatory agent .

Antimicrobial Activity

In vitro studies have shown that this compound possesses antimicrobial properties against various pathogens. The minimum inhibitory concentration (MIC) values against selected bacteria are summarized below:

The mechanism by which this compound exerts its biological effects is multifaceted. It is believed to interact with various cellular pathways involved in apoptosis and cell cycle regulation. Specifically:

- Apoptosis Induction : The compound has been shown to increase the population of apoptotic cells in treated cancer cell lines.

- Cell Cycle Arrest : It induces G2/M phase arrest in cancer cells, preventing them from dividing and proliferating .

- Inhibition of Enzymatic Activity : The compound inhibits specific enzymes involved in inflammatory responses and cancer progression.

Case Studies

Recent case studies highlight the efficacy of this compound in both preclinical and clinical settings:

-

Preclinical Study on Breast Cancer : A study demonstrated that treatment with this compound significantly reduced tumor size in xenograft models of breast cancer.

- Tumor Size Reduction : 65% reduction compared to control.

- Survival Rate : Increased survival rate by 40% in treated groups.

- Clinical Trial for Inflammatory Diseases : Phase I trials indicated that patients receiving this compound reported reduced symptoms of inflammation with minimal side effects.

Scientific Research Applications

Medicinal Chemistry

Antipyretic and Analgesic Properties

The compound serves as an important intermediate in the synthesis of drugs with antipyretic and analgesic effects. Its structural characteristics allow it to interact with biological targets effectively. Research indicates that derivatives of this compound exhibit significant pain-relieving properties, making it a candidate for further development in pain management therapies .

Antifungal and Insecticidal Activities

N-pyrazole derivatives, including this compound, have been reported to possess antifungal and insecticidal activities. Studies show that modifications to the pyrazole structure can enhance its efficacy against various fungal strains and pests. This makes it a valuable compound in agricultural applications, particularly in developing new pesticides that are less harmful to the environment .

Agricultural Science

Pesticide Development

The insecticidal properties of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide have led to its exploration as a potential pesticide. Its effectiveness against specific pests can be attributed to its ability to disrupt biological processes within the target organisms. Research into its formulation and application methods is ongoing to optimize its use in agricultural practices .

Material Science

Non-linear Optical Properties

Recent studies have indicated that certain derivatives of pyrazole compounds exhibit non-linear optical properties. This characteristic is crucial for applications in photonics and optoelectronics. The ability of these compounds to alter light propagation can lead to advancements in laser technology and optical devices .

Structural Analysis

The crystal structure of this compound has been studied extensively. The molecular arrangement reveals intermolecular interactions that contribute to its stability and functionality. Notably, hydrogen bonding plays a significant role in the formation of three-dimensional networks within the crystal lattice .

Case Studies

Chemical Reactions Analysis

Hydrolysis Reactions

The amide and thiazolidinone moieties are susceptible to hydrolysis under acidic or basic conditions.

Nucleophilic Substitution

The thiazolidinone sulfur and pyrazole nitrogen atoms participate in nucleophilic reactions.

| Reaction Target | Reagent | Conditions | Products |

|---|---|---|---|

| Thiazolidinone Sulfur | Methyl iodide (CHI) | DMF, KCO, 50°C (6h) | S-methylated thiazolidinone derivative |

| Pyrazole Nitrogen | Acetyl chloride (CHCOCl) | Pyridine, RT (2h) | N-acetylated pyrazole |

Cyclization Reactions

The compound undergoes cyclization to form fused heterocycles under catalytic conditions.

Oxidation and Reduction

Redox reactions modify the thiazolidinone and pyrazole systems.

Biological Interaction-Driven Reactions

In pharmacological contexts, the compound interacts with enzymes via covalent bonding:

Thermal Degradation

Thermogravimetric analysis (TGA) reveals stability up to 220°C, beyond which decomposition occurs via:

-

Step 1 (220–300°C): Loss of CO from the thiazolidinone (mass loss: 12.3%).

-

Step 2 (300–400°C): Pyrazole ring fragmentation into NH, CO, and phenyl radicals (GC-MS detection) .

Key Structural Insights from Crystallography

-

The pyrazole and thiazolidinone rings are non-planar (dihedral angle = 48.45°), reducing conjugation and enhancing reactivity.

-

Steric hindrance from the 1,5-dimethyl groups slows electrophilic substitution at the pyrazole’s C4 position.

Comparison with Similar Compounds

Crystallographic and Structural Features

Crystal packing and hydrogen-bonding patterns are critical for solubility and bioavailability. Examples include:

- N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-nitrophenyl)acetamide :

- 2-(2,4-Dichlorophenyl) Analog :

Functional Implications and Trends

- Bioactivity: Halogenated analogs (e.g., dichlorophenyl) exhibit stronger antifungal activity, while nitro-substituted derivatives show broader antimicrobial effects . The thiazolidinone group may shift activity toward metabolic regulation.

- Coordination Chemistry : Sulfanyl and nitro groups enhance ligand-metal interactions, useful in catalysis or material science .

- Structural Flexibility : Twisting between aromatic rings (e.g., 48–67° dihedral angles) influences molecular conformation and intermolecular interactions, impacting drug-receptor binding .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and what key reaction mechanisms govern its formation?

- Methodology : The compound can be synthesized via carbodiimide-mediated coupling (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) between 4-aminoantipyrine derivatives and appropriate carboxylic acids in dichloromethane or similar solvents. Nucleophilic substitution at the chloroacetamide group (if present) is also feasible using amines or thiols .

- Key Considerations : Monitor reaction progress via TLC or HPLC, and purify via column chromatography. Confirm regioselectivity using NMR, especially for pyrazole ring substitutions .

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its solid-state packing?

- Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement). Hydrogen bonding (N–H⋯O, C–H⋯O) and π-interactions (C–H⋯π, lone pair⋯π) are critical. Use R22(10) graph-set motifs to describe dimeric hydrogen-bonded networks .

- Example : In related derivatives, dihedral angles between aromatic rings (e.g., pyrazole and phenyl groups) range from 37–67°, influencing packing stability .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodology :

- NMR : Assign pyrazole ring protons (δ 2.1–2.6 ppm for methyl groups) and acetamide carbonyls (δ ~170 ppm in <sup>13</sup>C NMR).

- IR : Confirm carbonyl stretches (1650–1750 cm<sup>−1</sup> for amide and thiazolidinedione groups).

- Mass Spectrometry : Use HRMS to verify molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods like DFT and Hirshfeld surface analysis enhance understanding of its intermolecular interactions?

- Methodology :

- DFT : Optimize geometry at B3LYP-D3/def2-TZVP level. Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites.

- Hirshfeld Analysis : Quantify interaction contributions (e.g., H⋯O, H⋯C) using CrystalExplorer. Energy frameworks reveal dominant electrostatic stabilization in molecular sheets .

- Case Study : For antipyrine analogs, C–H⋯π and π⋯π interactions contribute up to 12 kcal mol<sup>−1</sup> to binding energies .

Q. What strategies resolve contradictions in reported dihedral angles or hydrogen-bonding motifs across structural studies?

- Approach :

- Compare torsion angles from multiple SCXRD datasets (e.g., CCDC entries).

- Analyze temperature effects (e.g., data collected at 100 K vs. 293 K) and solvent-induced polymorphism .

- Use Rmerge and Rint metrics to assess data quality .

Q. How can molecular docking predict its biological activity, particularly for targets like enzymes or receptors?

- Methodology :

- Prepare ligand files (e.g., .mol2 format) with optimized DFT geometries.

- Dock into active sites (e.g., penicillin-binding proteins for amide analogs) using AutoDock Vina. Validate with MD simulations and binding free energy calculations (MM-PBSA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.